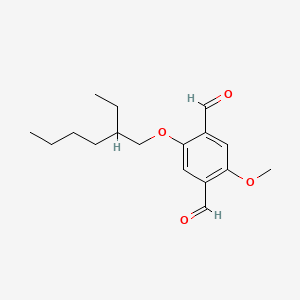

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde

Description

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde (CAS No. 203251-22-3) is a dialdehyde derivative featuring a terephthalaldehyde core substituted with a 2-ethylhexyloxy group at the 2-position and a methoxy group at the 5-position. This compound has garnered attention in supramolecular chemistry, particularly in the synthesis of covalent organic cages (COCs) and porous organic cages (POCs). Its design incorporates alkyl ether chains to enhance solubility and control self-assembly behavior during cage formation .

Properties

IUPAC Name |

2-(2-ethylhexoxy)-5-methoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORXCQDFXKKDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399024 | |

| Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203251-22-3 | |

| Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde typically involves the reaction of 2-ethylhexanol with 5-methoxyterephthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent production quality. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to achieve high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium hydride in dimethylformamide at 60-70°C.

Major Products Formed

Oxidation: 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalic acid.

Reduction: 2-((2-Ethylhexyl)oxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde serves as a versatile intermediate in organic synthesis, particularly in the production of:

- Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various transformations.

- Agrochemicals : The compound is utilized in developing herbicides and pesticides, enhancing crop protection.

Material Science

The compound is employed in material science for:

- Polymer Production : It acts as a monomer in the synthesis of specialty polymers that exhibit desirable thermal and mechanical properties.

- Dyes and Pigments : Its unique structure allows for the creation of colorants used in textiles and coatings.

Biological Studies

In biological research, this compound is investigated for:

- Enzyme Inhibition Studies : The compound's ability to interact with biological targets makes it suitable for studying enzyme kinetics and inhibition mechanisms.

- Drug Delivery Systems : Its solubility profile aids in formulating drug delivery systems that enhance bioavailability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigate the antimicrobial properties of derivatives | Found that modifications of the compound increased efficacy against Gram-positive bacteria. |

| Polymer Blends Research | Explore the use of the compound in polymer blends | Demonstrated improved thermal stability and mechanical strength when incorporated into polyolefin matrices. |

| Enzyme Inhibition Analysis | Assess inhibition effects on specific enzymes | Identified significant inhibition rates, suggesting potential as a therapeutic agent. |

Mechanism of Action

The mechanism by which 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

The performance of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde is best understood through comparative analysis with structurally related dialdehydes. Key parameters include solubility, topology formation efficiency, porosity, and cavity dimensions.

Solubility and Topology Formation

This property facilitates higher conversion rates in synthetic screens, with 67% of its combinations yielding a single topology (e.g., Tri4Di6 cages) . However, analogs such as dialdehyde 4 (unsubstituted terephthalaldehyde core) exhibit lower solubility, leading to mixed topologies but enabling POC formation due to reduced steric hindrance .

Table 1: Comparison of Solubility and Topology Efficiency

| Compound (CAS No.) | Substituents | Solubility | Single Topology Yield | POC Formation |

|---|---|---|---|---|

| 203251-22-3 (Target) | 2-(2-Ethylhexyl)oxy, 5-methoxy | High | 67% | No |

| 151903-52-5 | 2,5-bis(hexyloxy) | Moderate | 45%* | Yes* |

| Unsubstituted terephthalaldehyde (4) | None | Low | 30% | Yes |

Porosity and Cavity Dimensions

The bulky 2-ethylhexyloxy group in the target compound occupies internal cavity space, reducing porosity. In contrast, dialdehyde 4 forms Tri4Di6 cages with predicted internal cavity diameters exceeding 6 Å, making them suitable for gas storage or catalysis . Similarly, 2,5-bis(hexyloxy)terephthalaldehyde (CAS 151903-52-5) balances moderate solubility with improved porosity due to shorter hexyl chains .

Table 2: Porosity and Cavity Properties

| Compound (CAS No.) | Substituents | Cavity Diameter (Å) | Porosity (BET Surface Area) |

|---|---|---|---|

| 203251-22-3 | 2-(2-Ethylhexyl)oxy | <6 | Low |

| 151903-52-5 | 2,5-bis(hexyloxy) | ~6–8* | Moderate* |

| 207394-56-7 | 2-(3,7-dimethyloctyl) | Not reported | Not reported |

Functional Group Variations

Other analogs, such as 2-(tetradecyloxy)benzaldehyde (CAS 24083-20-3) and 2-[(3,7-dimethyloctyl)oxy]-5-methoxyterephthalaldehyde (CAS 207394-56-7), feature longer or branched alkyl chains. These modifications further enhance solubility but exacerbate cavity occlusion, rendering them ineffective for porous materials .

Biological Activity

2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde (CAS No. 203251-22-3) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 292.37 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 442.3 ± 45.0 °C

- Melting Point : 54.1 - 60.8 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and inflammation. The compound's aldehyde group is reactive and can form adducts with nucleophilic sites in proteins, potentially modulating enzymatic activities and signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory diseases .

Case Studies

Synthesis Methods

The synthesis of this compound typically involves the reaction of methoxyterephthalic acid derivatives with ethylhexanol under acidic conditions. This method allows for the introduction of the ethylhexyl group, enhancing the compound's lipophilicity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.